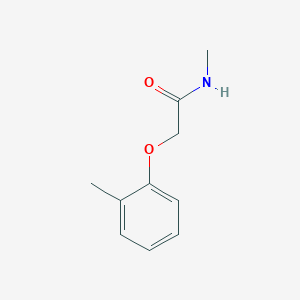

N-(3-acetylphenyl)-2-benzylsulfonylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Claisen–Smichdt-type condensation . In one study, various sulfonamide compounds were synthesized, which could provide insights into the possible synthesis pathways for N-(3-acetylphenyl)-2-benzylsulfonylacetamide .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve isocyanate functional groups . For instance, isocyanates are reactive towards a variety of nucleophiles including alcohols, amines, and even water . Another reaction pathway could involve the Paal–Knorr synthesis of pyrroles .Scientific Research Applications

Acetamide Derivatives in Chemical Synthesis

Acetamide derivatives, similar to N-(3-acetylphenyl)-2-benzylsulfonylacetamide, play a crucial role in chemical synthesis. For example, Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as refined versions of benzyl N-acetylcarbamate potassium salt (BENAC-K). These compounds serve as equivalents of N-acetamide nucleophiles and are used to produce substituted N-alkylacetamides and Moz/Dmoz-protected amines, showcasing the versatility of acetamide derivatives in the synthesis of natural and pharmaceutical products Sakai et al., 2022.

Sulfonyl Compounds in Medicinal Chemistry

Sulfonyl compounds, which are structurally related to this compound, have significant applications in medicinal chemistry. Stec et al. (2011) investigated various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring to reduce metabolic deacetylation in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This study highlights the importance of sulfonyl compounds in designing potent and metabolically stable therapeutic agents Stec et al., 2011.

Applications in Corrosion Inhibition

Yıldırım and Çetin (2008) explored the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their derivatives of isoxazolidine and isoxazoline through 1,3-dipolar cycloaddition reactions. These compounds were evaluated as corrosion inhibitors in acidic and oil media, demonstrating the potential of sulfonyl acetamide derivatives in protecting materials against corrosion Yıldırım & Çetin, 2008.

Role in Supramolecular Architecture

Fernandes et al. (2011) investigated the discrete role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides. Though not directly related to this compound, this study provides insights into how structural modifications in sulfonyl compounds influence molecular conformation and crystal assembly, which is crucial for understanding the properties and applications of such compounds in materials science and drug design Fernandes et al., 2011.

Future Directions

The future directions for the study of N-(3-acetylphenyl)-2-benzylsulfonylacetamide could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a novel N- {2- [ (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative was synthesized with the aim of obtaining different derivatives belonging to the isoindolo [2,1-a]quinoline family . This suggests that similar strategies could be applied to this compound.

properties

IUPAC Name |

N-(3-acetylphenyl)-2-benzylsulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCLFQHJJWHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)

![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B499868.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499869.png)

![[5-(4-bromophenyl)-2-furyl]-N-(2-furylmethyl)methanamine](/img/structure/B499870.png)

![N,N-diethyl-N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethane-1,2-diamine](/img/structure/B499871.png)

![3-[(2,3-Dimethoxybenzyl)amino]-4-methoxybenzoic acid](/img/structure/B499875.png)

![3-ethoxy-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B499879.png)

![2-(1H-indol-3-yl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B499880.png)

![N~1~-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B499881.png)